L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is a synthetic peptide composed of seven amino acids: three serine residues, one proline residue, one lysine residue, and one histidine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development and delivery.
Industry: Utilized in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions, while the lysine and histidine residues can engage in electrostatic interactions and coordination with metal ions. These interactions can modulate the peptide’s biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
- L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginine amide trifluoroacetate salt
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
Uniqueness
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the lysine and histidine residues provide sites for electrostatic interactions and metal coordination.
Eigenschaften
CAS-Nummer |
888486-25-7 |
---|---|
Molekularformel |
C29H48N10O12 |
Molekulargewicht |
728.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H48N10O12/c30-6-2-1-4-17(24(45)35-18(29(50)51)8-15-9-32-14-33-15)34-25(46)20(12-42)37-27(48)22-5-3-7-39(22)28(49)21(13-43)38-26(47)19(11-41)36-23(44)16(31)10-40/h9,14,16-22,40-43H,1-8,10-13,30-31H2,(H,32,33)(H,34,46)(H,35,45)(H,36,44)(H,37,48)(H,38,47)(H,50,51)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
KPMPNKXSROSILG-CPDXTSBQSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.